molecular formula C8H16N2 B1460460 2-Propyl-2,6-diazaspiro[3.3]heptane CAS No. 1824149-16-7

2-Propyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1460460
CAS No.: 1824149-16-7
M. Wt: 140.23 g/mol
InChI Key: NLPVSKOBLUVQRO-UHFFFAOYSA-N
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Description

2-Propyl-2,6-diazaspiro[3.3]heptane is a unique compound belonging to the class of spiro compounds, characterized by a bicyclic structure where two rings share a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceutical compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield aminoalkylazetidinol motifs, which are significant in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-2,6-diazaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity and potentially its interaction with biological membranes and targets .

Properties

IUPAC Name

2-propyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVSKOBLUVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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